molecular formula C14H14INOS B14902579 N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide

N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide

Cat. No.: B14902579
M. Wt: 371.24 g/mol
InChI Key: PXWUPTZAKVPFFD-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide is an organic compound characterized by the presence of an iodophenyl group and a thiophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide typically involves the following steps:

    Formation of the iodophenyl intermediate: The starting material, 3-iodoaniline, undergoes a reaction with an appropriate acylating agent to form the 3-iodophenyl intermediate.

    Coupling with thiophen-2-yl group: The intermediate is then coupled with a thiophen-2-yl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Formation of the butanamide backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-4-(thiophen-2-yl)butanamide
  • N-(3-chlorophenyl)-4-(thiophen-2-yl)butanamide
  • N-(3-fluorophenyl)-4-(thiophen-2-yl)butanamide

Uniqueness

N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C14H14INOS

Molecular Weight

371.24 g/mol

IUPAC Name

N-(3-iodophenyl)-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C14H14INOS/c15-11-4-1-5-12(10-11)16-14(17)8-2-6-13-7-3-9-18-13/h1,3-5,7,9-10H,2,6,8H2,(H,16,17)

InChI Key

PXWUPTZAKVPFFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CCCC2=CC=CS2

Origin of Product

United States

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